molecular formula C11H11BrN4 B1528293 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1437794-90-5

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1528293
CAS No.: 1437794-90-5
M. Wt: 279.14 g/mol
InChI Key: YXGPMDMOJQOCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C11H11BrN4. It is a brominated derivative of benzotriazole, featuring a butyl group at the 1-position and a carbonitrile group at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzyme active sites, thereby inhibiting or activating their catalytic functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of specific genes related to metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes such as cytochrome P450, leading to their inhibition or activation . This binding is often facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. For instance, studies in animal models have shown that high doses of this compound can cause liver toxicity, characterized by elevated liver enzyme levels and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, it can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity. Additionally, this compound can affect the production of reactive oxygen species (ROS), which are involved in cellular oxidative stress and damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzotriazoles.

Scientific Research Applications

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is compared with similar compounds such as 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile. While both compounds share the benzotriazole core, the presence of the butyl group in this compound provides unique chemical and physical properties that distinguish it from its methylated counterpart.

Comparison with Similar Compounds

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile

  • 7-Bromo-1-ethyl-1,2,3-benzotriazole-5-carbonitrile

  • 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile

This comprehensive overview highlights the significance of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

7-bromo-1-butylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGPMDMOJQOCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 5
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.